Ethyl 3-Hydroxy-2-naphthoate

Descripción general

Descripción

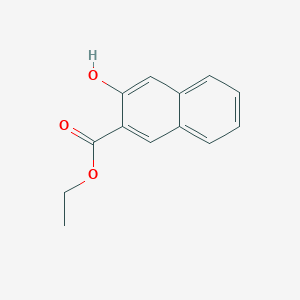

Ethyl 3-Hydroxy-2-naphthoate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a hydroxyl group attached to the naphthalene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-Hydroxy-2-naphthoate can be synthesized through the esterification of 3-hydroxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-Hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-2-naphthoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-naphthylmethanol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Ethyl 3-oxo-2-naphthoate

Reduction: Ethyl 3-hydroxy-2-naphthylmethanol

Substitution: Various alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 3-Hydroxy-2-naphthoate serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of drugs due to its bioactive properties. For instance:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Compounds : Studies have shown that modifications of this compound can lead to anti-inflammatory agents, which are crucial in treating chronic inflammatory diseases .

Applications in Materials Science

The compound is also significant in materials science:

- Dyes and Pigments : this compound is used as an intermediate in the synthesis of azo dyes, which are known for their vibrant colors and stability. These dyes find applications in textiles and coatings .

Recent studies have explored the nonlinear optical properties of this compound and its derivatives. These compounds have been synthesized and tested for their potential use in optical devices:

- Nonlinear Optical Materials : Azo dyes derived from this compound have shown promising results in nonlinear optical applications, which are crucial for developing advanced photonic devices .

Case Study 1: Synthesis of Azo Dyes

In an experimental study, four azo dyes were synthesized using this compound as a precursor. The investigation focused on the effect of substituents on their optical properties, demonstrating significant potential for applications in dye-sensitized solar cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential therapeutic uses .

Mecanismo De Acción

The mechanism of action of Ethyl 3-Hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active 3-hydroxy-2-naphthoic acid, which can further interact with cellular components .

Comparación Con Compuestos Similares

Ethyl 3-Hydroxy-2-naphthoate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

3-Hydroxy-2-naphthoic acid: The parent compound without the ester group.

Ethyl 2-Hydroxy-3-naphthoate: A positional isomer with the hydroxyl group at a different position on the naphthalene ring.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Actividad Biológica

Ethyl 3-hydroxy-2-naphthoate is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 3-hydroxy-2-naphthoic acid. The compound features a naphthalene ring structure with a hydroxyl group and an ethyl ester moiety, contributing to its solubility and reactivity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar naphthoate structures possess varying degrees of effectiveness against bacteria and fungi. A comparative study highlighted that 3-hydroxy-2-naphthoic acid derivatives, including this compound, showed significant inhibition against several microbial strains.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

This data suggests that this compound could be effective as a natural antimicrobial agent in various applications, including pharmaceuticals and food preservation .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that the compound can effectively reduce oxidative stress by neutralizing free radicals.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At a concentration of 100 µg/mL, this compound exhibited an impressive scavenging activity of up to 85%, indicating its potential as an antioxidant agent .

Therapeutic Potential

Emerging studies suggest that this compound may have therapeutic applications due to its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This effect was particularly pronounced at higher concentrations, suggesting a dose-dependent response.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various naphthoic acid derivatives found that this compound had comparable activity to traditional antibiotics against resistant strains of bacteria. This finding supports its potential use in developing new antimicrobial agents .

- Antioxidant Assessment : Another research project focused on the antioxidant properties of ethyl derivatives of naphthoic acids revealed that this compound significantly reduces lipid peroxidation in cellular models, showcasing its protective effects against oxidative damage .

Propiedades

IUPAC Name |

ethyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353164 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7163-25-9 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Ethyl 3-Hydroxy-2-naphthoate and how does it influence its crystal structure?

A1: this compound is nearly planar in structure. [] This planarity, along with the intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl oxygen, contributes to the molecule's ability to form π–π stacking interactions, which stabilize its crystal structure. [] The asymmetric unit of the crystal actually contains two nearly planar independent molecules of this compound. []

Q2: Has this compound been used in the synthesis of more complex molecules?

A2: Yes, this compound served as a starting material in the synthesis of 3-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[g]chromen-2-yl)-2-naphthol. [] This synthesis involved a Grignard reaction, dehydration, and a hetero Diels–Alder dimerization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.